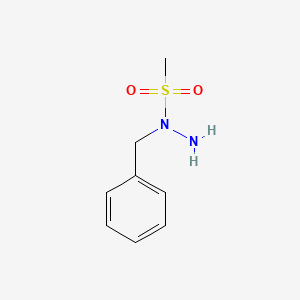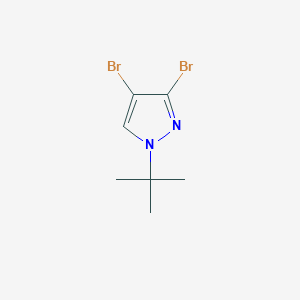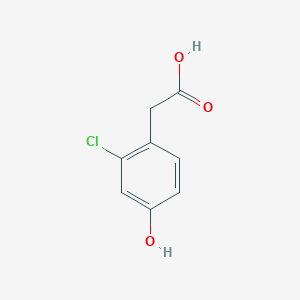
N-Benzylmethanesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Benzylmethanesulfonohydrazide is a chemical compound with the CAS Number: 90197-54-9 . It has a molecular weight of 200.26 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N2O2S/c1-13(11,12)10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. It is typically stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and reactivity are not provided in the available resources.
Scientific Research Applications
Organic Synthesis and Catalysis
N-Benzylmethanesulfonohydrazide and its derivatives have been explored for their reactivity and application in organic synthesis. For instance, benzylsulfonyldiazomethane, a related compound, is employed for the ring enlargement of cycloalkanones. This reaction facilitates the synthesis of homologated cycloalkanones, which are subsequently transformed into cycloalkenes through bromination and cheletropic ring contraction (Toyama, Aoyama, & Shioiri, 1982). Additionally, N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) has been utilized as a catalytic agent for the tetrahydropyranylation and depyranylation of alcohols and phenols under mild conditions, showcasing the potential of sulfonamide derivatives in facilitating or catalyzing chemical transformations (Khazaei, Rostami, & Mahboubifar, 2007).
Environmental Applications
In environmental chemistry, the detection and quantification of pollutants such as UV filters in water samples have been achieved using methods involving sulfonate derivatives. A novel analytical method involving solid-phase extraction and liquid chromatography-electrospray ionization-tandem mass spectrometry has been developed for the determination of UV sunscreen agents in water, including compounds related to sulfonate chemistry (Rodil, Quintana, López-Mahía, Muniategui-Lorenzo, & Prada-Rodríguez, 2008).
Corrosion Inhibition
The application of triphenylmethane derivatives, including those related to benzylmethanesulfonohydrazide, has been explored in the context of copper corrosion inhibition. These compounds, studied in sulfuric acid media, have shown potential as copper corrosion inhibitors, demonstrating the role of sulfonamide and related derivatives in protecting metals from corrosion (Bastidas, Pinilla, Cano, Polo, & Miguel, 2003).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their potential applications in cancer treatment. For example, a methylsulfonyl derivative of nordihydroguaiaretic acid was found to inhibit MDR1 gene expression and suppress drug-resistant cancer cells, suggesting the utility of sulfonamide derivatives in overcoming multidrug resistance in cancer therapy (Huang et al., 2015).
Material Science and Polymer Chemistry
The modification of polybenzimidazole with sulfonate groups to enhance its conductivity and utility in fuel cells highlights the importance of sulfonamide derivatives in material science. This modification leads to polymers with improved hydration and conductivity, essential properties for high-performance fuel cells (Roziere, Jones, Marrony, Glipa, & Mula, 2001).
properties
IUPAC Name |
N-benzylmethanesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMHBUEWUPXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)



![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2696995.png)
![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2696999.png)

